molecular formula C7H4BrN3O3 B1391022 3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid CAS No. 1198475-37-4

3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid

Cat. No. B1391022
CAS RN: 1198475-37-4
M. Wt: 258.03 g/mol
InChI Key: QMVUPBFLGDVVAW-UHFFFAOYSA-N
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Description

3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .


Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The main synthesis route of Pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Physical And Chemical Properties Analysis

The molecular formula of 3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid is C7H4BrN3O3 . The average mass is 258.029 Da and the monoisotopic mass is 256.943604 Da .

Scientific Research Applications

Synthesis Techniques

The synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides has been explored, with one approach involving the treatment of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate with POCl3 to yield a highly reactive 7-chloro derivative, which can be further reacted to give various 7-substituted derivatives (Drev et al., 2014). This method highlights the compound's utility in synthesizing diverse derivatives with potential applications.

Functionalization Strategies

Research has shown that a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate enables direct sequential functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. This method offers an improvement over previous techniques, especially when incorporating multiple unique substituents (Catalano et al., 2015).

Reactivity and Transformations

The reactivity of pyrazolo[1,5-a]pyrimidine derivatives has been a subject of study, with investigations into bromination reactions leading to various derivatives. For instance, bromination of 4-hydroxypyrazolo[3,4-d]pyrimidine produces 3-bromo derivatives, indicating potential pathways for chemical transformations (Leonova et al., 1978).

Synthesis of Novel Compounds

Research has also focused on synthesizing new compounds from pyrazolo[1,5-a]pyrimidines. For example, 3,7-dihydroxy- and 3-substituted 7-hydroxypyrazolo[4,3-d]pyrimidines have been synthesized from various precursors, highlighting the compound's role in creating novel chemical structures (Takei et al., 1979).

Structural Analysis

X-ray analysis has been used to elucidate the structure of derivatives like 6-ethoxycarbonyl-4-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, providing crucial information about the compound's structural characteristics and potential applications (Clayton et al., 1980).

Synthesis of Pharmaceutically Relevant Compounds

The synthesis of compounds like methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates, and their testing for antimicrobial activity, demonstrates the potential pharmaceutical applications of derivatives synthesized from pyrazolo[1,5-a]pyrimidines (Gein et al., 2009).

Future Directions

The synthetic transformations involving Pyrazolo[1,5-a]pyrimidines still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .

properties

IUPAC Name

3-bromo-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O3/c8-4-2-10-11-5(4)9-1-3(6(11)12)7(13)14/h1-2,10H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVUPBFLGDVVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(C(=O)N2N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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